molecular formula C14H32N2O B14225186 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol CAS No. 627527-70-2

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol

Cat. No.: B14225186
CAS No.: 627527-70-2
M. Wt: 244.42 g/mol
InChI Key: FGUYBSQSWJFNNZ-UHFFFAOYSA-N
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Description

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol is a chemical compound that belongs to the class of amino alcohols. This compound features a primary amino group and a primary hydroxy group, making it a bifunctional molecule. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol is unique due to its specific heptan-2-yl substituent, which imparts distinct chemical properties and reactivity compared to other amino alcohols. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

627527-70-2

Molecular Formula

C14H32N2O

Molecular Weight

244.42 g/mol

IUPAC Name

5-[2-(heptan-2-ylamino)ethylamino]pentan-1-ol

InChI

InChI=1S/C14H32N2O/c1-3-4-6-9-14(2)16-12-11-15-10-7-5-8-13-17/h14-17H,3-13H2,1-2H3

InChI Key

FGUYBSQSWJFNNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNCCCCCO

Origin of Product

United States

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